3-beta-D-Ribofuranosyluridine

Nucleolytic Stability Oligonucleotide Synthesis Enzymatic Resistance

3-beta-D-Ribofuranosyluridine (isouridine, CAS 6745-33-1) is the N3‑ribofuranosyl isomer of uridine, expressly designed for applications where canonical N1‑linked uridine fails. Its N3‑glycosidic bond confers resistance to pyrimidine nucleoside phosphorylases and a fixed syn‑conformation, enabling stable probe and aptamer construction in nuclease‑rich matrices. Researchers rely on this compound as a slow polymerase substrate for single‑molecule kinetic studies and as a conformationally rigid ligand for high‑resolution structural biology. Procure isouridine when your workflow demands enzymatic stability, unique template geometry, or a validated internal standard for LC‑MS nucleoside analysis.

Molecular Formula C14H20N2O10
Molecular Weight 376.32 g/mol
Cat. No. B13413664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-beta-D-Ribofuranosyluridine
Molecular FormulaC14H20N2O10
Molecular Weight376.32 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N(C1=O)C2C(C(C(O2)CO)O)O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C14H20N2O10/c17-3-5-8(20)10(22)12(25-5)15-2-1-7(19)16(14(15)24)13-11(23)9(21)6(4-18)26-13/h1-2,5-6,8-13,17-18,20-23H,3-4H2/t5-,6-,8-,9-,10-,11-,12-,13-/m1/s1
InChIKeyMGZQQQIXHKHRJT-JXHPLLHESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-beta-D-Ribofuranosyluridine (Isouridine): A Structurally Distinct Nucleoside for Specialized RNA Research and Nucleolytic Probe Development


3-beta-D-Ribofuranosyluridine, systematically named 3-(β-D-ribofuranosyl)uracil and commonly referred to as isouridine, is a synthetic pyrimidine nucleoside analog characterized by the attachment of a β-D-ribofuranose sugar moiety to the N3 position of the uracil base, in contrast to the canonical N1 linkage found in natural uridine [1]. This structural isomerism fundamentally alters its biochemical recognition and metabolic fate, positioning it as a specialized tool for investigating nucleic acid enzymology and RNA-related processes rather than as a general-purpose uridine substitute [2]. The compound (CAS: 6745-33-1; molecular formula C9H12N2O6) has been the subject of dedicated synthetic routes and characterized for its unique behavior in templated polymerization and resistance to standard nucleolytic cleavage, underscoring its niche utility [3].

Why Natural Uridine or N1-Linked Analogs Cannot Replace 3-beta-D-Ribofuranosyluridine in Specialized Research Contexts


The N3-ribosylation of 3-beta-D-ribofuranosyluridine introduces a profound alteration to the nucleoside's conformational dynamics and its interaction with critical cellular machinery, rendering generic substitution with standard N1-linked uridines or other in-class analogs invalid for specialized applications. Specifically, the N3-glycosidic bond confers resistance to cleavage by pyrimidine nucleoside phosphorylases, enzymes which efficiently catabolize natural uridine and many therapeutic analogs [1]. Furthermore, this structural shift dictates a unique template activity in oligonucleotide synthesis and fundamentally alters the compound's ability to serve as a substrate for polymerases or to be processed by nucleolytic enzymes like snake venom phosphodiesterase and spleen phosphodiesterase, compared to its N1-linked counterparts [1]. Consequently, assuming functional interchangeability based on shared uracil and ribose components overlooks these critical, experimentally validated differences in enzymatic recognition and metabolic stability.

Quantitative Differentiators of 3-beta-D-Ribofuranosyluridine for Procurement and Experimental Design


Resistance to Phosphodiesterase Cleavage: A Quantitative Comparison of N3- vs. N1-Ribofuranosyl Linkage Stability

The N3-ribofuranosyl linkage in 3-beta-D-ribofuranosyluridine confers significant resistance to enzymatic cleavage by snake venom phosphodiesterase and spleen phosphodiesterase compared to standard 3'→5' internucleotide linkages found in natural RNA. In a study evaluating the behavior of various nucleoside derivatives, the dimeric compound GpI (where I = 3-(β-D-ribofuranosyl)uracil moiety) demonstrated a half-life of 12 hours when incubated with snake venom phosphodiesterase, in stark contrast to the rapid degradation observed for natural dinucleoside phosphates like GpU [1]. This difference is attributed to the N3-glycosidic bond, which is not recognized as a substrate by these common nucleolytic enzymes [1]. Additionally, the compound showed no susceptibility to cleavage by pancreatic ribonuclease [1].

Nucleolytic Stability Oligonucleotide Synthesis Enzymatic Resistance

Template Activity in Oligonucleotide Synthesis: Polymerization Efficiency Compared to Uridine

In enzyme-catalyzed oligonucleotide synthesis using polynucleotide phosphorylase, 3-beta-D-ribofuranosyluridine 2'(3')-phosphate served as a viable template, albeit with a reduced polymerization efficiency. The reaction yield for homopolymer formation from the isouridine nucleotide was approximately 60% after 48 hours, compared to near-quantitative yields for poly(U) synthesis from UDP under identical conditions [1]. This indicates that while the N3-linked analog is recognized by the polymerase, the altered base orientation and sugar conformation hinder optimal alignment and catalytic turnover [1].

Template-Directed Synthesis RNA Polymerization Nucleoside Analog

Conformational Preorganization: The Unique Syn-Conformation of 3-beta-D-Ribofuranosyluridine

In contrast to natural uridine, which predominantly exists in the anti-conformation in solution, 3-beta-D-ribofuranosyluridine is sterically constrained to the syn-conformation around the glycosidic bond [1]. This was established through 1H NMR spectroscopy and conformational analysis, which showed a fixed spatial relationship between the uracil base and the ribose ring, fundamentally different from the dynamic anti/syn equilibrium typical of N1-linked uridines [1]. This preorganization is a direct consequence of the steric hindrance imposed by the N3-ribosylation.

Nucleoside Conformation Syn/Anti Equilibrium Structural Biology

Synthetic Accessibility: Comparative Yields in N3-Ribosylation Strategies

An efficient synthetic route for 3-beta-D-ribofuranosyluridine (isouridine) via an O6,5′-cyclotetrahydropyrimidinone intermediate achieved an overall yield of 62% from the starting 1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one [1]. This represents a significant improvement over earlier methods involving direct ribosidation of silylated uracil derivatives, which suffered from low regioselectivity and yields often below 30% [2]. While direct comparative data for all N3-nucleoside syntheses is limited, this 62% yield provides a benchmark for procurement and in-house synthesis planning.

Nucleoside Synthesis Chemical Yield Process Chemistry

Validated Research and Industrial Application Scenarios for 3-beta-D-Ribofuranosyluridine


Synthesis of Nuclease-Resistant Oligonucleotide Probes and Aptamers

Leveraging the 12-hour half-life against snake venom phosphodiesterase [1], researchers should prioritize 3-beta-D-ribofuranosyluridine for the solid-phase synthesis of oligonucleotides intended for use in complex biological matrices where rapid degradation of natural RNA probes confounds experimental readouts. This includes applications such as in vivo imaging, intracellular mRNA quantification, and the development of stabilized aptamers for therapeutic targeting.

Mechanistic Studies of RNA Polymerase Fidelity and Processivity

Given its reduced template efficiency (approx. 60% polymerization yield [1]), 3-beta-D-ribofuranosyluridine 5'-triphosphate can be employed as a 'slow' substrate analog in single-molecule or ensemble kinetic assays to dissect the translocation and nucleotide addition cycle of RNA polymerases. Its fixed syn-conformation [1] provides a unique structural probe for understanding how template geometry influences polymerase pausing and fidelity checkpoints.

Structural Biology of Nucleoside-Protein Interactions

The fixed syn-conformation of 3-beta-D-ribofuranosyluridine [1] makes it an ideal ligand for co-crystallization or NMR studies aimed at mapping the binding pockets of uridine-binding proteins, such as uridine phosphorylase, nucleoside transporters, or viral capsid proteins. The conformational rigidity reduces the entropic penalty upon binding and can yield higher-resolution structural data compared to flexible N1-linked ligands.

Reference Standard for Analytical Method Development

Due to its unique retention time and spectral properties compared to uridine and its common N1-linked analogs, 3-beta-D-ribofuranosyluridine serves as a high-value internal standard or calibration reference for developing HPLC, LC-MS, or CE-based analytical methods aimed at detecting and quantifying trace levels of modified nucleosides in biological samples or industrial fermentation broths [2].

Technical Documentation Hub

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